6-Aminohexanenitrile

Heterogeneous catalysis Selective hydrogenation Nitrile reduction

6-Aminohexanenitrile (CAS 2432-74-8), also known as 6-aminocapronitrile or ω-aminocapronitrile, is a C6 α,ω-bifunctional nitrile-amine with molecular formula C6H12N2 and molecular weight 112.17 g/mol. Its structure features a primary amine (-NH2) and a nitrile (-CN) separated by a five‑carbon alkyl chain.

Molecular Formula C6H12N2
Molecular Weight 112.17 g/mol
CAS No. 2432-74-8
Cat. No. B1265705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Aminohexanenitrile
CAS2432-74-8
Molecular FormulaC6H12N2
Molecular Weight112.17 g/mol
Structural Identifiers
SMILESC(CCC#N)CCN
InChIInChI=1S/C6H12N2/c7-5-3-1-2-4-6-8/h1-5,7H2
InChIKeyKBMSFJFLSXLIDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Aminohexanenitrile (CAS 2432-74-8) Procurement Guide: Specifications, Reactivity, and Industrial Utility


6-Aminohexanenitrile (CAS 2432-74-8), also known as 6-aminocapronitrile or ω-aminocapronitrile, is a C6 α,ω-bifunctional nitrile-amine with molecular formula C6H12N2 and molecular weight 112.17 g/mol [1]. Its structure features a primary amine (-NH2) and a nitrile (-CN) separated by a five‑carbon alkyl chain [1]. This compound serves as a critical intermediate in the synthesis of caprolactam (Nylon‑6 precursor) and bis(hexamethylene)triamine, an additive in Nylon‑6,6 manufacturing [2][3].

Why 6-Aminohexanenitrile Cannot Be Substituted with Generic Analogs Without Loss of Specific Reactivity


6-Aminohexanenitrile occupies a unique position among C6 bifunctional intermediates. Its nitrile group enables hydrogenation to a primary amine under controlled conditions, while the terminal amine remains available for selective functionalization, yielding 1,6-hexanediamine or polyamines with controlled branching architecture [1][2]. This dual reactivity is absent in 6-aminohexanoic acid (carboxylic acid termini) and in hexanedinitrile (adiponitrile, which requires full hydrogenation to access both amines) [3]. Generic substitution with fully hydrogenated 1,6-hexanediamine or oxidized 6-aminohexanoic acid eliminates the asymmetric functionalization pathway that enables stepwise oligomer synthesis and controlled polyamine branching.

6-Aminohexanenitrile: Quantitative Comparative Evidence for Differentiated Scientific and Industrial Selection


Catalytic Selectivity to 6-Aminohexanenitrile vs. 1,6-Hexanediamine in Adiponitrile Hydrogenation

In the catalytic hydrogenation of adiponitrile, Ni-MgO catalysts achieve 77–83% selectivity to 6-aminohexanenitrile at 85–87% conversion, whereas commercial Raney‑Ni catalyst produces predominantly 1,6-hexanediamine with negligible 6-aminohexanenitrile yield [1].

Heterogeneous catalysis Selective hydrogenation Nitrile reduction

Synthesis of Bis(hexamethylene)triamine (BHMT) from 6-Aminohexanenitrile: A Unique Precursor Pathway

6-Aminohexanenitrile serves as the sole starting material for a two‑step catalytic synthesis of BHMT: first coupling to di(5-cyanopentyl)amine, then hydrogenation to the triamine [1]. Alternative BHMT recovery from hexamethylenediamine distillation residues yields variable and low concentrations (5–40 wt%) with degradation issues during separation [1].

Polyamine synthesis Polymer additives Nylon modification

Acute Oral Toxicity of 6-Aminohexanenitrile Compared with Related Nitrile and Amine Intermediates

6-Aminohexanenitrile exhibits rat oral LD50 of 820 mg/kg [1], which falls between the toxicity profiles of fully hydrogenated 1,6-hexanediamine (LD50 ~1127 mg/kg) and adiponitrile (LD50 ~155 mg/kg).

Occupational safety Hazard classification Procurement risk assessment

Bifunctional Reactivity: Stepwise Oligomer Synthesis via Differential End‑Group Control

6-Aminohexanenitrile contains both a nucleophilic amine and a nitrile group capable of hydrogenation to a second amine, enabling sequential, controlled oligomer elongation without protection/deprotection steps [1]. In contrast, 6-aminohexanoic acid requires ester activation for amide bond formation, and 1,6-hexanediamine yields symmetrical, fully reactive termini that cannot be sequentially differentiated without protecting groups [2].

Bifunctional building blocks Oligomer synthesis Functional polymers

Commercial Purity Gradients: 98% vs. 95% Specifications and Procurement Implications

Commercial suppliers offer 6-aminohexanenitrile at two distinct purity tiers: 95% minimum (GC and nonaqueous titration verified) from TCI and 98% specification (argon‑packaged, 2–8°C storage) from Aladdin .

Analytical specifications Purity grade selection Reagent procurement

6-Aminohexanenitrile Application Scenarios Based on Verifiable Differentiated Performance


Selective Partial Hydrogenation of Adiponitrile for Caprolactam Precursor Production

When Ni-MgO catalysts are employed, 6-aminohexanenitrile is obtained with 77–83% selectivity at 85–87% conversion, whereas Raney-Ni yields predominantly 1,6-hexanediamine [1]. This selectivity advantage makes 6-aminohexanenitrile the optimal intermediate for caprolactam synthesis, a Nylon‑6 precursor. Industrial users requiring the mononitrile intermediate rather than the fully reduced diamine should procure 6-aminohexanenitrile for this selective hydrogenation step.

Synthesis of Bis(hexamethylene)triamine (BHMT) as a Nylon‑6,6 Branching Agent

6-Aminohexanenitrile is the sole documented starting material for a catalytic, two‑step synthesis of BHMT, enabling on‑demand production of this triamine without reliance on variable‑quality still heel residues (which contain only 5–40 wt% BHMT) [2]. This pathway is particularly valuable for polymer manufacturers requiring consistent BHMT quality for dye‑receptor modification and branching in Nylon‑6,6.

Asymmetric Polyamine and Dendrimer Synthesis via Orthogonal End‑Group Reactivity

The bifunctional structure of 6-aminohexanenitrile (amine immediately nucleophilic, nitrile latent amine) enables stepwise oligomer construction without protecting groups [1][3]. This orthogonal reactivity differentiates it from symmetrical 1,6-hexanediamine and eliminates the activation steps required for 6-aminohexanoic acid, making it the preferred C6 linker for researchers synthesizing functionalized dendrimers or asymmetric polyamines.

Catalyst Screening and Hydrogenation Process Development

Because 6-aminohexanenitrile is the target intermediate in partial hydrogenation of adiponitrile, its procurement as a characterized analytical standard is essential for calibrating selectivity measurements in catalyst development. The compound serves as both a substrate (for further hydrogenation studies) and a reference standard for quantifying catalyst performance in nitrile hydrogenation [1].

Technical Documentation Hub

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